molecular formula C9H14O3 B069751 Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) CAS No. 189628-52-2

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI)

Cat. No. B069751
CAS RN: 189628-52-2
M. Wt: 170.21 g/mol
InChI Key: XCNQVEKFJRXTMJ-UIISKDMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) is a chemical compound that has been widely studied in the scientific community. This compound has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) is not well understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. Therefore, Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) exhibits anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) has several biochemical and physiological effects. This compound has been found to inhibit the activity of COX-2 enzyme, which reduces the production of inflammatory prostaglandins. This, in turn, reduces inflammation and pain. Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) has also been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) is its anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of inflammation and pain. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer orally.

Future Directions

There are several future directions for research on Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI). One of the significant directions is to study the mechanism of action of this compound in more detail. This will help to identify the targets of this compound and develop more potent drugs for the treatment of inflammation and pain. Another future direction is to study the potential applications of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) in the treatment of cancer. This will help to develop new drugs for the treatment of cancer. Finally, future research can focus on improving the solubility of this compound, which will make it easier to administer orally.

Synthesis Methods

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) can be synthesized through a multistep process. The first step involves the reaction of 2-methyl-3-oxobutanoic acid with ethyl diazoacetate. This reaction results in the formation of ethyl 2-acetyl-3-methylcyclopropanecarboxylate. The second step involves the reaction of the ethyl ester with zinc and acetic acid. This reaction results in the formation of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI).

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) has potential applications in various scientific research fields. One of the significant applications of this compound is in pharmaceuticals. Studies have shown that Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI) has anti-inflammatory and analgesic properties. This compound has also been found to inhibit the growth of cancer cells in vitro. Therefore, it has potential applications in cancer treatment.

properties

CAS RN

189628-52-2

Product Name

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)-(9CI)

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (1R,2S,3S)-2-acetyl-3-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-4-12-9(11)8-5(2)7(8)6(3)10/h5,7-8H,4H2,1-3H3/t5-,7+,8+/m0/s1

InChI Key

XCNQVEKFJRXTMJ-UIISKDMLSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]([C@@H]1C(=O)C)C

SMILES

CCOC(=O)C1C(C1C(=O)C)C

Canonical SMILES

CCOC(=O)C1C(C1C(=O)C)C

synonyms

Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1alpha,2alpha,3beta)- (9CI)

Origin of Product

United States

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